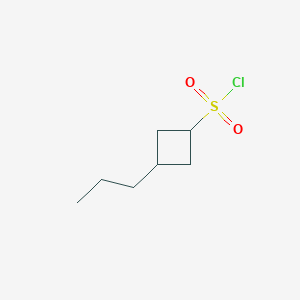
3-Propylcyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylcyclobutane-1-sulfonyl chloride is a chemical compound characterized by its unique cyclic structure. It is a sulfonyl chloride derivative, which makes it a valuable intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it an important subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propylcyclobutane-1-sulfonyl chloride can be synthesized through the oxidative chlorination of thiol derivatives. One common method involves the use of hydrogen peroxide and thionyl chloride, which react with thiol derivatives to form the corresponding sulfonyl chlorides . Another method employs N-chlorosuccinimide and dilute hydrochloric acid for the oxidation of thiols to sulfonyl chlorides .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidative chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Propylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Oxidation Reactions: The compound can be further oxidized to form sulfonic acids and other oxidized products.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Oxidizing Agents: Hydrogen peroxide, N-chlorosuccinimide, and thionyl chloride.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols and phenols.
Sulfonic Acids: Formed by further oxidation.
Scientific Research Applications
3-Propylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propylcyclobutane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
3-Chloropropanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity and applications.
Cyclobutane-1-sulfonyl chloride: A structurally related compound with comparable chemical properties.
Uniqueness: 3-Propylcyclobutane-1-sulfonyl chloride is unique due to its propyl group attached to the cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective.
Properties
IUPAC Name |
3-propylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-2-3-6-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYRQFVWLDOYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)
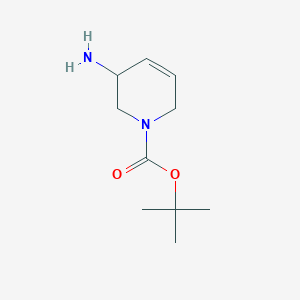
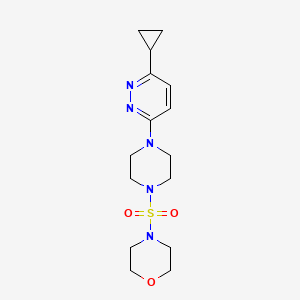
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2721879.png)
![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)
![4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}quinolin-2-ol](/img/structure/B2721882.png)
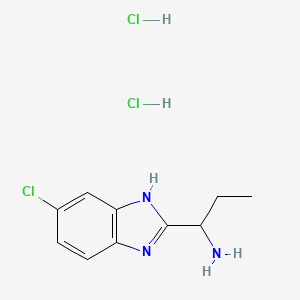
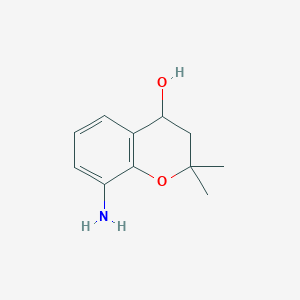
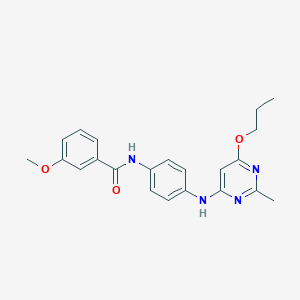
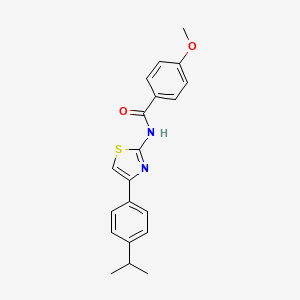
![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)
![2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate](/img/structure/B2721892.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methoxyphenoxy)acetate](/img/structure/B2721896.png)
